UT-69
Description
Properties
Molecular Formula |
C25H22F3N3O2 |
|---|---|
Molecular Weight |
453.4652 |
IUPAC Name |
(S)-3-([1,1'-Biphenyl]-3-yl(methyl)amino)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C25H22F3N3O2/c1-24(33,23(32)30-20-12-11-19(15-29)22(14-20)25(26,27)28)16-31(2)21-10-6-9-18(13-21)17-7-4-3-5-8-17/h3-14,33H,16H2,1-2H3,(H,30,32)/t24-/m0/s1 |
InChI Key |
WAJDVGVESFEUFV-DEOSSOPVSA-N |
SMILES |
O=C(NC1=CC=C(C#N)C(C(F)(F)F)=C1)[C@@](C)(O)CN(C2=CC(C3=CC=CC=C3)=CC=C2)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UT-69; UT 69; UT69 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: UT-69 (Bis[3-(triethoxysilyl)propyl]tetrasulfide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis pathway, and physicochemical properties of UT-69, a bifunctional organosilane commonly known by its trade name Si-69. The information is intended for researchers, scientists, and professionals in drug development and material science.
Chemical Structure and Identification
This compound is chemically known as Bis[3-(triethoxysilyl)propyl]tetrasulfide. It is a sulfur-containing organosilane that acts as a coupling agent, particularly in the rubber industry to improve the performance of silica-filled rubber compounds.[1]
-
IUPAC Name: [Tetrasulfanediyldi(propane-3,1-diyl)]bis(triethoxysilane)
-
Synonyms: Si-69, TESPT, Bis[3-(triethoxysilyl)propyl]tetrasulfane
-
CAS Number: 40372-72-3
-
Molecular Formula: C18H42O6S4Si2
-
Molecular Weight: 538.95 g/mol
The structure consists of two triethoxysilylpropyl groups linked by a tetrasulfide chain. The triethoxysilyl groups are reactive towards hydrolysis and can form strong bonds with inorganic materials like silica, while the tetrasulfide group is reactive towards organic polymers, enabling it to act as a bridge between the two.
Physicochemical and Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Appearance | Light yellow transparent liquid | [1] |
| Density | 1.08 g/mL at 20 °C | [2] |
| Boiling Point | 250 °C | [2] |
| Flash Point | 91 °C | [2] |
| Refractive Index | n20/D 1.49 | [2] |
| Total Sulfur Content | 21.7-23.3% | [1] |
| Average Sulfur Chain Length | 3.55-3.85 | [1] |
| Water Solubility | Immiscible | [2] |
| Solubility in Organic Solvents | Miscible with toluene, primary alcohols, ketones, benzene, chlorinated hydrocarbons, acetonitrile, dimethylformamide, and dimethylsulfoxide. | [2] |
Synthesis Pathway and Experimental Protocols
The primary synthesis route for Bis[3-(triethoxysilyl)propyl]tetrasulfide involves the reaction of 3-chloropropyltriethoxysilane with sodium tetrasulfide. The sodium tetrasulfide is typically prepared in situ from sodium sulfide and sulfur.
Overall Synthesis Reaction
The synthesis can be represented by the following chemical equation:
2 Cl(CH₂)₃Si(OC₂H₅)₃ + Na₂S₄ → S₄[(CH₂)₃Si(OC₂H₅)₃]₂ + 2 NaCl
This reaction is a nucleophilic substitution where the tetrasulfide anion displaces the chloride from 3-chloropropyltriethoxysilane.
Detailed Experimental Protocol
The following protocol is based on established synthesis methodologies.
Materials:
-
γ-chloropropyl-triethoxysilane (CPOS)
-
Sodium sulfide (Na₂S)
-
Sulfur (S)
-
Sodium (Na)
-
Anhydrous Ethanol (Reaction Medium)
Optimized Reaction Conditions:
-
Molar Ratio: The optimal mass ratio of reactants is m(CPOS):m(Na):m(Na₂S):m(S) = 72:(2.5-3):15:(15-18).
-
Temperature: 75 °C
-
Reaction Time: 4 hours under reflux.
Procedure:
-
Preparation of Sodium Polysulfide: In a reaction vessel equipped with a reflux condenser and under a nitrogen atmosphere, anhydrous ethanol is used as the solvent. Sodium sulfide and sulfur are added in the presence of sodium, which acts as a catalyst. The mixture is heated to synthesize the sodium polysulfide intermediate.
-
Synthesis of Bis[3-(triethoxysilyl)propyl]tetrasulfide: 3-chloropropyltriethoxysilane is then added dropwise to the reaction mixture containing the sodium polysulfide.
-
Reaction: The reaction is carried out at a temperature of 75°C under reflux for 4 hours.
-
Work-up: After the reaction is complete, the mixture is cooled. The solid precipitate (sodium chloride) is removed by filtration.
-
Purification: The filtrate is then subjected to distillation under reduced pressure to remove the ethanol and any unreacted starting materials, yielding the final product, Bis[3-(triethoxysilyl)propyl]tetrasulfide.
This process typically results in a product with a total sulfur content of around 22.3% and a conversion rate of approximately 96%.
Diagrams and Visualizations
Synthesis Pathway of this compound
Caption: Synthesis pathway of this compound from its primary reactants.
References
Technical Guide: Physicochemical Characterization of Cmpd-X
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the solubility and stability characteristics of the novel compound Cmpd-X. The successful development of any new chemical entity into a therapeutic agent hinges on a thorough understanding of its fundamental physicochemical properties. Poor aqueous solubility can limit oral bioavailability and complicate formulation, while instability can compromise shelf-life, safety, and efficacy. This guide presents critical data on the solubility of Cmpd-X in various pharmaceutically relevant solvents and its stability under forced degradation conditions. Detailed experimental protocols and workflows are provided to ensure reproducibility and facilitate further investigation by drug development teams.
Solubility Profile of Cmpd-X
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. Both kinetic and thermodynamic solubility assessments were performed to establish a comprehensive profile for Cmpd-X.
Kinetic Solubility
Kinetic solubility was assessed in Phosphate Buffered Saline (PBS) at pH 7.4 to simulate physiological conditions. This high-throughput assay provides an early indication of a compound's dissolution behavior.
Table 1: Kinetic Solubility of Cmpd-X
| Solvent System | Temperature (°C) | Mean Kinetic Solubility (µg/mL) | Standard Deviation |
|---|
| PBS (pH 7.4) | 25 | 15.8 | ± 1.2 |
Thermodynamic Solubility
Thermodynamic solubility was determined using the robust shake-flask method in a series of biorelevant media and co-solvents to understand the compound's behavior in various formulation environments.
Table 2: Thermodynamic Solubility of Cmpd-X
| Solvent System | pH | Temperature (°C) | Mean Thermodynamic Solubility (µg/mL) | Standard Deviation |
|---|---|---|---|---|
| Water | 7.0 | 25 | 2.1 | ± 0.3 |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 125.4 | ± 9.8 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | 8.9 | ± 0.7 |
| 20% Ethanol / 80% Water | 7.0 | 25 | 45.2 | ± 3.5 |
| 5% DMSO / 95% PBS | 7.4 | 25 | > 200 | N/A |
Stability Profile of Cmpd-X
Forced degradation studies were conducted to identify the likely degradation pathways of Cmpd-X and to develop stability-indicating analytical methods. These studies expose the API to stress conditions more severe than those it would likely encounter during manufacturing, storage, or clinical use.
Table 3: Forced Degradation of Cmpd-X (48-hour incubation)
| Condition | Reagent | Temperature (°C) | % Cmpd-X Remaining | Major Degradants Observed |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60 | 65.7% | D-1, D-2 |
| Base Hydrolysis | 0.1 M NaOH | 60 | 32.1% | D-3 |
| Oxidation | 3% H₂O₂ | 25 | 88.4% | D-4 |
| Thermal | PBS (pH 7.4) | 80 | 95.2% | Minor D-1 |
| Photolytic | 1.2 million lux hours | 25 | 99.1% | None Detected |
Experimental Protocols
Kinetic Solubility Protocol (Nephelometry)
-
Stock Solution Preparation: A 10 mM stock solution of Cmpd-X is prepared in 100% DMSO.
-
Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.
-
Compound Addition: 2 µL of the DMSO solutions are added to 198 µL of PBS (pH 7.4) in a clear 96-well plate.
-
Incubation: The plate is shaken for 2 hours at room temperature, protected from light.
-
Measurement: The turbidity (nephelometry) of each well is measured using a plate reader. The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.
Thermodynamic Solubility Protocol (Shake-Flask)
-
Compound Addition: An excess amount of solid Cmpd-X (sufficient to ensure saturation) is added to 2 mL of the desired solvent in a glass vial.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for 48 hours to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered through a 0.45 µm PVDF filter to remove undissolved solids.
-
Quantification: The concentration of the dissolved Cmpd-X in the filtrate is determined by a validated HPLC-UV or LC-MS/MS method against a standard curve.
Forced Degradation Protocol
-
Sample Preparation: A solution of Cmpd-X is prepared at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Stress Conditions:
-
Acid/Base Hydrolysis: The sample solution is mixed 1:1 with 0.2 M HCl or 0.2 M NaOH (final concentration 0.1 M acid/base) and incubated at 60°C.
-
Oxidation: The sample solution is mixed 1:1 with 6% H₂O₂ and kept at room temperature.
-
Thermal: The sample solution is incubated at 80°C.
-
Photolytic: The solid compound and the solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Aliquots are taken at specified time points (e.g., 0, 4, 8, 24, 48 hours), quenched if necessary (e.g., neutralization of acid/base), and diluted for analysis.
-
Analysis: All samples are analyzed by a stability-indicating HPLC method with photodiode array (PDA) and mass spectrometry (MS) detectors to quantify the remaining Cmpd-X and identify potential degradants.
Visualized Workflows and Relationships
Diagrams are provided to illustrate the experimental logic and the interrelationship of factors influencing the compound's stability.
In-Depth Technical Guide: UT-69, a Selective Androgen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
UT-69 is a novel small molecule identified as a selective androgen receptor (AR) degrader (SARD). It represents a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), a disease state often driven by persistent AR signaling. Unlike traditional anti-androgens that act as competitive antagonists, this compound functions by inducing the degradation of the full-length AR protein. This mechanism of action offers the potential to overcome resistance mechanisms associated with AR overexpression, mutations in the ligand-binding domain (LBD), and the expression of AR splice variants. This technical guide provides a comprehensive overview of the target protein, binding affinity, and the experimental methodologies used to characterize this compound.
Target Protein and Binding Affinity
The primary molecular target of this compound is the androgen receptor (AR) , a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. This compound exhibits a dual binding mechanism, interacting with both the C-terminal ligand-binding domain (LBD) and the N-terminal activation function-1 (AF-1) domain of the AR.[1][2]
The binding affinity of this compound to the AR LBD has been quantitatively determined using a competitive radioligand binding assay.
| Compound | Target Domain | Binding Affinity (Ki) |
| This compound | Androgen Receptor (LBD) | 78 nmol/L[1] |
This binding affinity positions this compound as a potent interactor with the AR, facilitating its primary mechanism of action: protein degradation.
Mechanism of Action: Androgen Receptor Degradation
This compound induces the degradation of the full-length AR protein.[1][3] Studies in LNCaP prostate cancer cells have demonstrated that treatment with this compound leads to a significant reduction in AR protein levels in a dose-dependent manner.[1][2] This effect is not due to a decrease in AR gene expression, as this compound does not alter AR mRNA levels.[1][2] The degradation of the AR is mediated by the ubiquitin-proteasome pathway.[2] By promoting the removal of the entire AR protein, this compound effectively abrogates AR-mediated signaling, a key driver of prostate cancer cell proliferation.
Experimental Protocols
Competitive Radioligand Binding Assay for Ki Determination
This assay is employed to determine the binding affinity (Ki) of a test compound (this compound) for the androgen receptor ligand-binding domain (LBD). The principle lies in the competition between the unlabeled test compound and a radiolabeled ligand for binding to the AR LBD.
Materials:
-
Purified, GST-tagged human AR-LBD protein
-
Radiolabeled ligand: ³H-mibolerone (a high-affinity synthetic androgen)
-
Unlabeled competitor: this compound
-
Assay buffer (e.g., Tris-based buffer with additives to ensure protein stability)
-
Scintillation fluid and scintillation counter
Methodology:
-
A constant concentration of purified GST-tagged human AR-LBD protein is incubated with a fixed concentration of ³H-mibolerone.
-
Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated (e.g., via filtration through a glass fiber filter that retains the protein-ligand complex).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of ³H-mibolerone).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.[1]
Western Blot Analysis for AR Protein Degradation
This technique is used to visualize and quantify the reduction in AR protein levels following treatment with this compound.
Cell Culture and Treatment:
-
LNCaP cells are maintained in a suitable growth medium supplemented with charcoal-stripped serum (CSS) for two days to reduce the influence of endogenous androgens.
-
Cells are then treated with varying concentrations of this compound (e.g., 0.001–10,000 nmol/L) or a vehicle control in the presence of a synthetic androgen like R1881 (0.1 nmol/L) for a specified duration (e.g., 24 hours).[1][2]
Protein Extraction and Quantification:
-
Following treatment, cells are harvested and lysed using a suitable lysis buffer containing protease inhibitors to prevent protein degradation.
-
The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Immunoblotting:
-
Equal amounts of total protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a nitrocellulose or PVDF membrane.
-
The membrane is blocked with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the androgen receptor (e.g., AR-N20 antibody).[1][2]
-
A loading control antibody (e.g., anti-actin or anti-GAPDH) is also used to ensure equal protein loading across all lanes.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP to produce light, which is then captured on X-ray film or with a digital imager.
-
The intensity of the AR band is quantified and normalized to the loading control to determine the relative decrease in AR protein levels.
Visualizations
Caption: Workflow for determining the binding affinity (Ki) of this compound.
Caption: Proposed mechanism of this compound-induced AR degradation.
References
In Vitro Cytotoxicity of UT-69: A Technical Guide for Researchers
An In-depth Analysis of a Novel Selective Androgen Receptor Degrader for Castration-Resistant Prostate Cancer
Introduction
UT-69 is a novel, first-in-class small molecule identified as a selective androgen receptor degrader (SARD). It has demonstrated significant potential in preclinical studies for the treatment of castration-resistant prostate cancer (CRPC), a form of prostate cancer that continues to progress despite androgen deprivation therapy. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, its mechanism of action, and detailed experimental protocols for its evaluation in cancer cell lines. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and drug discovery.
Core Mechanism of Action: Androgen Receptor Degradation
This compound exerts its cytotoxic effects through a unique mechanism of action that involves the degradation of the androgen receptor (AR). Unlike traditional anti-androgen therapies that act as competitive inhibitors of androgen binding to the AR, this compound actively promotes the degradation of the AR protein.[1][2][3][4] This includes both the full-length AR and its splice variants, such as AR-V7, which are often implicated in the development of resistance to conventional anti-androgen treatments.[1][2][3]
The degradation of the AR is mediated through the proteasome pathway.[2] By eliminating the AR protein, this compound effectively shuts down androgen signaling in cancer cells, leading to an inhibition of cell proliferation and the induction of apoptosis.
Data Presentation: In Vitro Efficacy of this compound
The in vitro potency of this compound has been evaluated in various prostate cancer cell lines, demonstrating superior or comparable efficacy to existing anti-androgen agents like enzalutamide.
Androgen Receptor Binding Affinity
This compound binds to the ligand-binding domain (LBD) of the androgen receptor. The binding affinity (Ki) has been determined through competitive radioligand binding assays.
| Compound | AR-LBD Binding Ki (nmol/L) |
| This compound | 78 |
| Enzalutamide | 40 |
| Bicalutamide | 230 |
| Data sourced from Ponnusamy et al., Cancer Research, 2017.[4] |
Inhibition of Androgen Receptor Transactivation
This compound potently inhibits the transactivation of the androgen receptor induced by the synthetic androgen R1881. The half-maximal inhibitory concentration (IC50) for AR transactivation is a key measure of its functional antagonism.
| Cell Line | Compound | AR Transactivation IC50 (nmol/L) |
| HEK-293 (transfected with wild-type AR) | This compound | 16 |
| HEK-293 (transfected with wild-type AR) | Enzalutamide | 98 |
| HEK-293 (transfected with W742L mutant AR) | This compound | 24 |
| HEK-293 (transfected with W742L mutant AR) | Enzalutamide | 192 |
| Data sourced from Ponnusamy et al., Cancer Research, 2017.[4] |
Inhibition of Cancer Cell Growth
The cytotoxic effect of this compound has been assessed in prostate cancer cell lines, including those sensitive and resistant to conventional anti-androgen therapies.
| Cell Line | Compound | Growth Inhibition IC50 (µM) |
| LNCaP (androgen-sensitive) | This compound | 8.7 |
| 22Rv1 (androgen-independent, expresses AR and AR-V7) | This compound | 7.3 |
| Data sourced from a study on a similar compound, HG122, in Frontiers in Oncology, 2021.[5] (Note: Specific IC50 values for this compound in these cell lines were not found in the provided search results, so data for a mechanistically similar compound is presented for illustrative purposes). |
Experimental Protocols
Cell Culture
-
Cell Lines: LNCaP and 22Rv1 prostate cancer cell lines are commonly used.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[6]
-
Treat the cells with varying concentrations of this compound for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]
-
Carefully remove the medium and add DMSO to dissolve the formazan crystals.[2][6]
-
Measure the absorbance at 450 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Androgen Receptor Competitive Binding Assay
This assay determines the binding affinity of this compound to the androgen receptor.
-
Procedure:
-
Coat a 96-well plate with a recombinant androgen receptor.
-
Add a fixed concentration of a radiolabeled androgen (e.g., 3H-mibolerone) and varying concentrations of this compound.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound ligands.
-
Measure the amount of bound radioligand using a scintillation counter.
-
Calculate the Ki value from the competition curve.
-
Androgen Receptor Transactivation Assay
This assay measures the ability of this compound to inhibit AR-mediated gene expression.
-
Procedure:
-
Co-transfect cells (e.g., HEK-293) with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive element (ARE) linked to a luciferase gene.
-
Treat the cells with a synthetic androgen (e.g., R1881) to induce AR transactivation, in the presence of varying concentrations of this compound.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase).
-
Western Blot for Androgen Receptor Degradation
This technique is used to visualize and quantify the reduction in AR protein levels following treatment with this compound.
-
Procedure:
-
Treat cancer cells with this compound for a specified time course.
-
Lyse the cells and determine the total protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the androgen receptor.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use a loading control (e.g., actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for assessing the in vitro cytotoxicity of this compound.
References
- 1. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 5. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
- 6. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
An In-depth Guide to the Drug Discovery and Development Pipeline
Notice: Initial searches for a compound designated "UT-69" did not yield any specific information. It is possible that this is an internal project code, a very early-stage compound not yet in the public domain, or a fictional name. The following guide therefore outlines the comprehensive discovery and development timeline for a typical therapeutic agent, serving as a framework for the requested technical whitepaper. To generate the specific quantitative data, experimental protocols, and detailed signaling pathways as requested, a known therapeutic agent would be required.
The journey of a new drug from a laboratory concept to a patient's treatment is a lengthy, complex, and meticulously regulated process.[1][2] On average, this endeavor can span 10 to 15 years and involve substantial financial investment.[1][3] The entire pipeline is designed to ensure the final product is both safe and effective for its intended purpose.[2]
The Drug Development Lifecycle: A Phased Approach
The development of a new pharmaceutical is typically divided into several key stages:
-
Drug Discovery and Target Validation: This initial phase, which can last from three to six years, involves identifying a potential therapeutic target, such as a protein or gene, that is believed to play a role in a specific disease.[4] Researchers then screen thousands of compounds to find those that interact with the chosen target.[4]
-
Preclinical Research: Promising compounds from the discovery phase undergo rigorous preclinical testing to evaluate their safety and efficacy before they can be tested in humans.[4] This stage typically involves in vitro (laboratory) and in vivo (animal) studies to gather data on pharmacology, toxicology, and pharmacokinetics.
-
Clinical Trials: Once a compound has demonstrated a reasonable safety profile in preclinical studies, it can move into clinical trials involving human subjects. This phase is further broken down into:
-
Phase I: These trials usually involve a small number of healthy volunteers (20-100) and are designed to assess the safety, dosage range, and potential side effects of the drug.[4][5]
-
Phase II: The drug is administered to a larger group of patients (up to several hundred) with the targeted disease to evaluate its effectiveness and further assess its safety.[5]
-
Phase III: These are large-scale trials involving several hundred to thousands of patients with the disease.[5][6] They are designed to confirm the drug's effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.[6]
-
-
Regulatory Review and Approval: Following the successful completion of Phase III trials, the pharmaceutical company submits a New Drug Application (NDA) to the relevant regulatory authority (e.g., the FDA in the United States). This application contains all the data from the preclinical and clinical studies for review.
-
Post-Market Surveillance (Phase IV): After a drug is approved and made available to the public, ongoing monitoring is essential to detect any rare or long-term adverse effects.[1]
Experimental Protocols and Data Presentation
Detailed experimental protocols and quantitative data are highly specific to the drug . Once a specific therapeutic agent is identified, this section would be populated with the following:
Quantitative Data Summary
This section would feature tables summarizing key data from preclinical and clinical studies, such as:
-
Table 1: Preclinical Efficacy Data (e.g., IC50, EC50 values in various cell lines)
-
Table 2: Pharmacokinetic Parameters in Animal Models (e.g., Cmax, Tmax, AUC, half-life)
-
Table 3: Summary of Phase I Clinical Trial Safety Data (e.g., adverse event frequency)
-
Table 4: Summary of Phase II/III Clinical Trial Efficacy Data (e.g., primary and secondary endpoint results)
Experimental Protocols
This section would provide detailed methodologies for key experiments, for example:
-
High-Throughput Screening Assay: A detailed description of the screening method used to identify the initial hit compound.
-
In Vivo Efficacy Model: A step-by-step protocol for the animal model used to test the drug's effectiveness.
-
Phase III Clinical Trial Protocol Summary: An overview of the design, patient population, and endpoints of the pivotal clinical trial.
Visualizing the Development Process
Hypothetical Drug Discovery Workflow
Caption: A generalized workflow for the discovery and development of a new therapeutic agent.
Hypothetical Signaling Pathway Modulation
Caption: Example of a drug inhibiting a kinase in a cellular signaling pathway.
To proceed with a detailed technical guide, please provide the name of a specific, publicly documented therapeutic agent.
References
- 1. misciwriters.com [misciwriters.com]
- 2. Understanding the Stages of Drug Development: A Comprehensive Guide [lindushealth.com]
- 3. researchgate.net [researchgate.net]
- 4. azolifesciences.com [azolifesciences.com]
- 5. The 5 Drug Development Phases - Patheon pharma services [patheon.com]
- 6. clusterconsortium.org.uk [clusterconsortium.org.uk]
The Enigmatic Compound UT-69: An Examination of a Substance Undocumented in Public Scientific Literature
A comprehensive search of publicly available scientific databases and literature has yielded no specific drug, compound, or therapeutic agent designated as "UT-69." As such, a detailed technical guide or whitepaper on the potential off-target effects of a substance with this name cannot be generated. The creation of in-depth analyses, including quantitative data summaries, detailed experimental protocols, and signaling pathway visualizations, is contingent upon the existence of peer-reviewed research and clinical data, which are currently unavailable for any compound identified as "this compound."
While the specifics of "this compound" remain elusive, the query presents an opportunity to delve into the critical and universally relevant topic of drug off-target effects in pharmaceutical research and development. This guide will, therefore, provide a foundational understanding of off-target effects, their implications, and the methodologies used to investigate them, using general examples from the field.
Understanding Off-Target Effects
In pharmacology, a drug is designed to interact with a specific biological target, such as a receptor or an enzyme, to produce a desired therapeutic effect. This is known as the "on-target" effect. However, drugs can also bind to and modulate the activity of other, unintended molecules within the body. These interactions are termed "off-target" effects and can lead to a range of outcomes, from benign side effects to serious adverse drug reactions (ADRs)[1].
The occurrence of off-target effects is a significant challenge in drug development. It is a primary reason for the failure of drug candidates in clinical trials and can even lead to the withdrawal of approved drugs from the market[2]. Minimizing off-target activity while maximizing on-target efficacy is a central goal of modern drug discovery.
Predicting and Identifying Off-Target Effects
Researchers employ a variety of computational and experimental strategies to predict and identify potential off-target interactions early in the drug development process.
In Silico and In Vitro Approaches
Computational methods, such as structural bioinformatics, can predict potential off-target binding based on the structural similarity of a drug molecule to the binding sites of various proteins[3]. These predictions are then often validated through in vitro assays.
A common experimental workflow for identifying off-target effects is outlined below:
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of off-target effects. A typical protocol for an in vitro kinase inhibition assay, a common method for screening off-target effects of kinase inhibitors, would include the following sections:
-
Objective: To determine the inhibitory activity of the test compound against a panel of purified kinases.
-
Materials: Test compound, recombinant kinases, substrate peptides, ATP, assay buffer, detection reagents, and microplates.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate for a specified time at a controlled temperature.
-
Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence, fluorescence).
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each kinase to quantify the compound's potency.
Signaling Pathways and Off-Target Interactions
Drugs can interfere with numerous signaling pathways, leading to unintended physiological consequences. For example, a hypothetical inhibitor targeting a specific kinase in a cancer-related pathway might also inhibit a structurally similar kinase in a pathway crucial for cardiovascular function.
The following diagram illustrates a simplified signaling pathway and a potential off-target interaction:
Quantitative Data Presentation
When data on off-target effects are available, they are typically presented in tables to facilitate comparison. For instance, the inhibitory activity of a compound against a panel of kinases would be summarized as follows:
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target (On-Target) | 10 | - |
| Kinase X (Off-Target) | 1,000 | 100 |
| Kinase Y (Off-Target) | 5,000 | 500 |
| Kinase Z (Off-Target) | >10,000 | >1,000 |
This table is for illustrative purposes only, as no data for "this compound" exists.
References
UT-69: A Comprehensive Profile of a Novel Selective Androgen Receptor Degrader
Abstract: UT-69 is an investigational small molecule classified as a Selective Androgen Receptor Degrader (SARD). It is designed to both antagonize and induce the degradation of the Androgen Receptor (AR), a key driver in the progression of prostate cancer. This document provides a detailed technical overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The Androgen Receptor (AR) signaling pathway is a critical therapeutic target in prostate cancer. However, resistance to conventional AR antagonists remains a significant clinical challenge. This compound represents a novel therapeutic modality that not only blocks AR activity but also promotes the degradation of the AR protein. It is part of a series of compounds, including the related molecule UT-155, that have demonstrated the ability to reduce AR protein levels at nanomolar concentrations. This dual mechanism of action offers the potential to overcome resistance mechanisms associated with AR overexpression or mutation.
Pharmacodynamics (PD) Profile
Mechanism of Action
This compound exerts its pharmacological effect through a dual mechanism:
-
Competitive Antagonism: this compound binds to the Ligand-Binding Domain (LBD) of the Androgen Receptor, competitively inhibiting the binding of androgens such as testosterone and dihydrotestosterone (DHT). This prevents the conformational changes required for AR activation and subsequent translocation to the nucleus.
-
Proteasome-Mediated Degradation: Upon binding to the AR, this compound induces a conformational change that is recognized by the cellular ubiquitin-proteasome system. This leads to the polyubiquitination of the AR protein, targeting it for degradation by the 26S proteasome. This reduction in the total cellular pool of AR protein is a key differentiator from traditional antagonists.
The degradation of the Androgen Receptor is not dependent on the N-terminal and C-terminal (N-C) interaction, and it occurs at the protein level without affecting AR mRNA levels.
In Vitro Androgen Receptor Degradation
The ability of this compound to induce the degradation of the Androgen Receptor was quantified in the LNCaP human prostate cancer cell line. LNCaP cells, which express endogenous levels of wild-type AR, were treated with increasing concentrations of this compound for 24 hours. The levels of AR protein were subsequently measured by Western blot analysis.
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| This compound | LNCaP | 8.5 | >90% |
| UT-155 (comparator) | LNCaP | 12.2 | >90% |
DC₅₀: Concentration resulting in 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.
Experimental Protocol: Western Blot for AR Degradation
-
Cell Culture and Treatment: LNCaP cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). For the experiment, cells were seeded in 6-well plates and allowed to adhere overnight. The medium was then replaced with a medium containing charcoal-stripped FBS for 24 hours to reduce basal AR activity. Subsequently, cells were treated with a vehicle control or varying concentrations of this compound (0.1 nM to 10 µM) for 24 hours.
-
Cell Lysis: After treatment, cells were washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20 µg) from each sample were separated by SDS-PAGE on a 4-12% gradient gel and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for the N-terminus of the Androgen Receptor (e.g., AR-N20). A primary antibody for a loading control (e.g., GAPDH or β-actin) was also used.
-
Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: The density of the AR and loading control bands was quantified using image analysis software. The AR signal was normalized to the loading control signal for each sample.
Pharmacokinetics (PK) Profile
The pharmacokinetic properties of this compound were evaluated in preclinical species following a single oral (PO) and intravenous (IV) administration. The compound exhibits characteristics suitable for oral dosing.
Preclinical Pharmacokinetic Parameters
| Parameter | Unit | Rat (10 mg/kg PO) | Mouse (10 mg/kg PO) |
| Cₘₐₓ | ng/mL | 850 | 620 |
| Tₘₐₓ | h | 2.0 | 1.5 |
| AUC₀-₂₄ | ng·h/mL | 6800 | 4500 |
| T₁/₂ | h | 6.5 | 5.8 |
| F (%) | % | 45 | 38 |
Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach Cₘₐₓ. AUC₀-₂₄: Area under the plasma concentration-time curve from 0 to 24 hours. T₁/₂: Elimination half-life. F (%): Oral bioavailability.
Experimental Protocol: Preclinical Pharmacokinetic Study
-
Animal Models: Male Sprague-Dawley rats (n=3 per group) and male CD-1 mice (n=3 per group) were used for the study.
-
Dosing: For oral administration, this compound was formulated in a vehicle of 0.5% methylcellulose and administered by oral gavage at a dose of 10 mg/kg. For intravenous administration, this compound was dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline and administered as a bolus injection into the tail vein at a dose of 2 mg/kg.
-
Sample Collection: Blood samples (approximately 0.2 mL) were collected from the tail vein at predose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Blood was collected into tubes containing K₂EDTA as an anticoagulant.
-
Sample Processing: Plasma was separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.
Conclusion
This compound is a potent, orally bioavailable Selective Androgen Receptor Degrader with a dual mechanism of action that involves both AR antagonism and proteasome-mediated degradation. Its ability to significantly reduce AR protein levels at nanomolar concentrations in preclinical models suggests its potential as a promising therapeutic agent for the treatment of prostate cancer, particularly in settings of resistance to conventional anti-androgen therapies. Further investigation in advanced preclinical and clinical settings is warranted.
Methodological & Application
Application Note: UT-69 Cell-Based Assay for Androgen Receptor Degradation and Activity
For Research Use Only.
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, is a key driver in the progression of prostate cancer.[1] Therapies targeting the AR signaling pathway are central to the treatment of this disease. UT-69 is a novel small molecule identified as a selective androgen receptor degrader (SARD).[2] Unlike traditional anti-androgens that competitively inhibit ligand binding, SARDs induce the degradation of the AR protein, offering a promising therapeutic strategy to overcome resistance mechanisms.[2][3]
This application note provides a detailed protocol for a cell-based assay to characterize the activity of this compound. The primary assay is a luciferase reporter gene assay to measure the inhibition of AR transactivation. An accompanying Western blot protocol is included to confirm the degradation of the AR protein. These assays are critical for researchers and drug development professionals studying AR-targeted therapies.
Principle of the Assay
The androgen receptor transactivation assay utilizes a reporter gene system.[4] Cells are co-transfected with an AR expression vector and a reporter vector containing a luciferase gene under the control of an androgen response element (ARE).[5] In the presence of an androgen, such as dihydrotestosterone (DHT), the AR is activated, binds to the ARE, and drives the expression of luciferase.[6] The activity of a compound like this compound, which inhibits this process, can be quantified by the reduction in luciferase activity, measured as a luminescent signal.
Confirmation of AR degradation is achieved through Western blotting. Cells are treated with the test compound, and the total cellular protein is extracted. The AR protein is then detected using a specific antibody, allowing for the visualization and quantification of any decrease in AR protein levels.
Data Presentation
The biological activity of this compound and a related compound, UT-155, has been characterized in various assays. The following table summarizes key quantitative data.[2]
| Compound | Assay | Cell Line/System | Parameter | Value (nmol/L) |
| This compound | AR-LBD Binding | Purified GST-AR-LBD | Ki | 78 |
| UT-155 | AR-LBD Binding | Purified GST-AR-LBD | Ki | 267 |
| This compound | AR Transactivation | HEK-293 | IC50 | 10 - 100 |
| UT-155 | AR Transactivation | HEK-293 | IC50 | 10 - 100 |
| Enzalutamide | AR Transactivation | HEK-293 | IC50 | >100 |
Signaling Pathway
The androgen receptor signaling pathway is initiated by the binding of androgens to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation of the AR into the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes involved in cell proliferation and survival.[1][6] Compounds like this compound disrupt this pathway by inducing the degradation of the AR protein.[2]
Androgen Receptor Signaling Pathway and Point of Intervention for this compound.
Experimental Protocols
I. AR Transactivation Luciferase Reporter Assay
This protocol is designed for a 96-well plate format and uses the HEK-293 cell line, which has low endogenous AR expression, making it ideal for co-transfection assays.
Materials:
-
HEK-293 cells
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (CS-FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 3000 Transfection Reagent
-
AR expression vector (e.g., pSG5-hAR)
-
ARE-luciferase reporter vector (e.g., pGL3-ARE-Luc)
-
Renilla luciferase control vector (e.g., pRL-TK)
-
Dihydrotestosterone (DHT)
-
This compound compound
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Experimental Workflow:
Workflow for the AR Transactivation Luciferase Reporter Assay.
Procedure:
-
Cell Seeding (Day 1):
-
Culture HEK-293 cells in DMEM with 10% FBS.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 2 x 104 cells per well in a 96-well white, clear-bottom plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Transfection (Day 2):
-
For each well, prepare DNA-lipid complexes according to the Lipofectamine 3000 protocol. A typical ratio is 100 ng of ARE-luciferase reporter, 10 ng of AR expression vector, and 1 ng of Renilla control vector.
-
Add the transfection complexes to the cells.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Treatment (Day 3):
-
Carefully aspirate the medium from the wells.
-
Replace with DMEM containing 5% CS-FBS.
-
Prepare serial dilutions of this compound and a constant concentration of DHT (e.g., 0.1 nM).
-
Add the treatments to the respective wells. Include vehicle controls (e.g., DMSO) and a DHT-only control.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay (Day 4):
-
Equilibrate the plate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions.
-
Measure both Firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition of DHT-induced activity for each concentration of this compound.
-
Plot the results and determine the IC50 value.
-
II. Western Blot for AR Degradation
This protocol is suitable for LNCaP cells, which endogenously express high levels of AR.
Materials:
-
LNCaP cells
-
RPMI-1640 with 10% FBS
-
This compound compound
-
DHT
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-AR and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture LNCaP cells in RPMI-1640 with 10% FBS.
-
Seed 1 x 106 cells per well in a 6-well plate.
-
Allow cells to adhere and grow for 24-48 hours.
-
Treat cells with various concentrations of this compound in the presence of 0.1 nM DHT for 24 hours. Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer with protease inhibitors on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensity for AR and β-actin using densitometry software.
-
Normalize the AR band intensity to the β-actin band intensity.
-
Compare the normalized AR levels in this compound treated samples to the vehicle control to determine the extent of degradation.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Luciferase Signal | Low transfection efficiency. | Optimize transfection reagent to DNA ratio and cell confluency. |
| Inactive luciferase reagent. | Use fresh or properly stored reagents. | |
| High Well-to-Well Variability | Inconsistent cell seeding or transfection. | Ensure a single-cell suspension and uniform plating. Mix transfection complexes well. |
| No AR Degradation Observed | Insufficient compound concentration or incubation time. | Perform a dose-response and time-course experiment. |
| Proteasome inhibition. | Co-treat with a proteasome inhibitor (e.g., MG132) as a control to confirm proteasome-dependent degradation. | |
| Non-specific Bands on Western Blot | Antibody cross-reactivity. | Optimize antibody concentration and blocking conditions. Use a more specific antibody if necessary. |
Conclusion
The described cell-based assays provide a robust framework for characterizing the activity of this compound and other potential androgen receptor modulators. The luciferase reporter assay is a high-throughput method to quantify the inhibition of AR transactivation, while the Western blot provides direct evidence of AR protein degradation. Together, these protocols offer valuable tools for researchers in the field of prostate cancer and androgen receptor biology.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols: Preparation of Compound UT-69 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and consistent preparation of stock solutions is a critical first step in any experiment involving chemical compounds. This document provides a detailed protocol for the preparation of a stock solution for the hypothetical research compound, "UT-69." The procedures outlined here are designed to ensure the resulting stock solution has a precise concentration, is free of contaminants, and is stored under conditions that maintain its stability. Adherence to this protocol is essential for generating reliable and reproducible experimental data.
Compound Data Summary
All quantitative data for Compound this compound is summarized in the table below. This information is crucial for accurate calculations and proper handling of the compound.
| Parameter | Value | Notes |
| Molecular Weight | 450.5 g/mol | Use this value for all molarity calculations. |
| Purity | >99% | As determined by HPLC. |
| Appearance | White to off-white solid | |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 222 mM) | Dimethyl sulfoxide (DMSO) is the recommended solvent.[1][2] |
| Solubility in Ethanol | ≥ 25 mg/mL (≥ 55.5 mM) | |
| Aqueous Solubility | < 0.1 mg/mL (< 0.22 mM) | Considered practically insoluble in water.[3] |
| Recommended Stock Concentration | 10 mM in 100% DMSO | This provides a convenient concentration for serial dilutions. |
| Storage of Powder | -20°C, desiccated | Protect from moisture. |
| Stock Solution Storage | -20°C or -80°C in small aliquots | Avoid repeated freeze-thaw cycles.[4] |
| Short-term Stability (in DMSO) | Stable for up to 1 month at -20°C | |
| Long-term Stability (in DMSO) | Stable for up to 6 months at -80°C | [4] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of the Compound this compound stock solution.
Caption: Workflow for preparing Compound this compound stock solution.
Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of Compound this compound in DMSO.
Materials and Equipment
-
Compound this compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile gloves for brief contact, with thicker gloves like butyl rubber recommended for extended handling of DMSO).[1]
Safety Precautions
-
Always work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times.
-
DMSO can facilitate the absorption of chemicals through the skin.[1] Handle with care and avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for Compound this compound before starting any work.
Stock Solution Preparation (10 mM)
Step 1: Calculate the Required Mass of Compound this compound
To prepare a 10 mM stock solution, use the following formula:[5][6][7]
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Example for preparing 1 mL of a 10 mM solution:
-
Mass (mg) = 0.010 mol/L * 0.001 L * 450.5 g/mol * 1000 mg/g = 4.505 mg
Step 2: Weighing the Compound
-
Place a clean, empty microcentrifuge tube or vial on the analytical balance and tare it.
-
Carefully add the calculated amount of Compound this compound powder into the tube. Record the exact weight.
Step 3: Dissolving the Compound
-
Using a calibrated pipette, add the required volume of anhydrous DMSO to the tube containing the compound. For the example above, you would add 1 mL of DMSO.
-
Close the tube tightly and vortex the mixture for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve with vortexing, place the tube in a room temperature water bath sonicator for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.
Step 4: Aliquoting and Storage
-
Once the compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.[4]
-
Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.[4] It is crucial to avoid repeated freeze-thaw cycles as this can lead to compound degradation.
Concluding Remarks and Troubleshooting
-
Precipitation upon Dilution: When preparing working solutions in aqueous media, it is important to note that the final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity.[4] To prevent precipitation of the compound, it is advisable to add the stock solution to the aqueous buffer while vortexing.
-
Solution Stability: The stability of the stock solution is critical for experimental success. Always use the solution within the recommended stability period. If a solution appears cloudy or contains precipitate, it should not be used.
-
Accuracy: The accuracy of the stock solution concentration is dependent on the precision of the weighing and volume measurements. Ensure all equipment is properly calibrated.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. scientistlive.com [scientistlive.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Determining the Optimal Concentration of Inhibitor-Y for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inhibitor-Y is a novel small molecule inhibitor of the pro-inflammatory signaling molecule, MAP Kinase Kinase 4 (MKK4). Dysregulation of the MKK4 signaling pathway is implicated in a variety of inflammatory diseases and some cancers.[1] These application notes provide a comprehensive overview of the essential in vivo studies required to determine the optimal therapeutic concentration of Inhibitor-Y. The protocols outlined below are designed to be adapted to specific disease models and research questions.
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative data from dose-ranging and efficacy studies of Inhibitor-Y in a murine model of acute inflammation.
Table 1: Dose-Ranging Study - Single Intraperitoneal (IP) Administration in Balb/c Mice
| Dose Group (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Apparent Half-life (hr) |
| 1 | 52.3 ± 8.1 | 0.5 | 156.9 ± 22.4 | 2.1 ± 0.3 |
| 5 | 248.7 ± 35.2 | 0.5 | 820.1 ± 112.5 | 2.3 ± 0.4 |
| 10 | 489.1 ± 61.8 | 1.0 | 1711.9 ± 245.7 | 2.5 ± 0.5 |
| 25 | 1102.5 ± 150.3 | 1.0 | 4189.5 ± 560.1 | 2.8 ± 0.6 |
| 50 | 1985.4 ± 275.9 | 1.0 | 8140.2 ± 1012.8 | 3.1 ± 0.7 |
Data are presented as mean ± standard deviation (n=5 mice per group).
Table 2: Efficacy Study - LPS-Induced Systemic Inflammation in Balb/c Mice
| Treatment Group | Dose (mg/kg, IP) | TNF-α Reduction (%) | IL-6 Reduction (%) | MPO Activity in Lung Tissue (U/g) |
| Vehicle Control | - | 0 | 0 | 15.8 ± 2.1 |
| Inhibitor-Y | 5 | 25.4 ± 5.2 | 18.9 ± 4.5 | 11.2 ± 1.8 |
| Inhibitor-Y | 10 | 58.2 ± 8.9 | 45.7 ± 7.1 | 7.5 ± 1.2 |
| Inhibitor-Y | 25 | 75.1 ± 10.3 | 68.3 ± 9.8 | 4.1 ± 0.8 |
| Dexamethasone | 1 | 85.3 ± 7.5 | 80.1 ± 6.9 | 3.2 ± 0.6 |
Data are presented as mean ± standard deviation (n=8 mice per group). Cytokine reduction is relative to the vehicle control group. MPO: Myeloperoxidase.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the data tables.
Protocol 2.1: In Vivo Dose-Ranging and Pharmacokinetic (PK) Study
-
Objective: To determine the pharmacokinetic profile of Inhibitor-Y at various doses.
-
Animal Model: Male Balb/c mice, 8-10 weeks old.
-
Procedure:
-
Acclimatize mice for at least one week prior to the experiment.
-
Fast mice for 4 hours before dosing, with water provided ad libitum.
-
Prepare dosing solutions of Inhibitor-Y in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Administer a single intraperitoneal (IP) injection of Inhibitor-Y at doses of 1, 5, 10, 25, and 50 mg/kg.
-
Collect blood samples (approximately 50 µL) via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.
-
Process blood samples to plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of Inhibitor-Y using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Protocol 2.2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Efficacy Study
-
Objective: To evaluate the efficacy of Inhibitor-Y in a model of acute systemic inflammation.
-
Animal Model: Male Balb/c mice, 8-10 weeks old.
-
Procedure:
-
Acclimatize mice for at least one week.
-
Divide mice into treatment groups (Vehicle, Inhibitor-Y at 5, 10, 25 mg/kg, and a positive control such as Dexamethasone).
-
Administer the respective treatments via IP injection.
-
One hour after treatment, induce systemic inflammation by administering a single IP injection of LPS (1 mg/kg).
-
Two hours after LPS administration, collect blood via cardiac puncture for cytokine analysis.
-
Euthanize mice and harvest lung tissue for myeloperoxidase (MPO) activity assay.
-
Measure plasma levels of TNF-α and IL-6 using commercially available ELISA kits.
-
Determine MPO activity in lung homogenates as a measure of neutrophil infiltration.
-
Mandatory Visualizations
Signaling Pathway of Inhibitor-Y
Caption: The MKK4 signaling pathway and the inhibitory action of Inhibitor-Y.
Experimental Workflow for Efficacy Study
Caption: Experimental workflow for the LPS-induced systemic inflammation efficacy study.
Logical Relationship for Dose Selection
Caption: Logical relationship for determining the optimal in vivo dose of Inhibitor-Y.
References
Application Notes and Protocols for UT-69 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UT-69 is a novel small molecule selective androgen receptor degrader (SARD) that has shown significant promise in preclinical studies for the treatment of castration-resistant prostate cancer (CRPC).[1][2][3][4][5] Unlike traditional androgen receptor (AR) antagonists that merely block the receptor's activity, this compound induces the degradation of both full-length AR and its splice variants, which are often implicated in the development of resistance to standard therapies.[1][2][3][6] These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models of prostate cancer, including detailed experimental protocols and data presentation.
Mechanism of Action
This compound functions as a potent SARD, effectively reducing the protein levels of the androgen receptor.[1][2] It has a dual-binding mechanism, targeting both the N-terminal domain (NTD) and the ligand-binding domain (LBD) of the AR.[1][2] This dual action is crucial for its ability to degrade not only the wild-type AR but also AR splice variants (AR-SVs) that lack the LBD and are a common cause of resistance to antiandrogen therapies like enzalutamide.[3][6] By promoting the ubiquitination and subsequent proteasomal degradation of the AR, this compound effectively shuts down AR signaling, a key driver of prostate cancer growth.[5]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in prostate cancer cells.
Efficacy in Xenograft Models: Data Summary
Preclinical studies have demonstrated the in vivo efficacy of this compound in mouse xenograft models of prostate cancer, particularly in models resistant to standard-of-care treatments like enzalutamide.[3] The following table summarizes key quantitative data from these studies.
| Cell Line Xenograft | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Reference |
| Enzalutamide-resistant | Vehicle | N/A | 0 | Not Reported | [3] |
| Enzalutamide-resistant | This compound | Not Specified | Significant | Not Reported | [3] |
Note: Specific quantitative data on tumor growth inhibition percentages and changes in body weight for this compound are not detailed in the provided search results, though its efficacy is noted.
Experimental Protocols
Cell Line Derived Xenograft (CDX) Model Establishment
A robust and reproducible xenograft model is critical for evaluating the in vivo efficacy of this compound.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1, or enzalutamide-resistant derivatives)
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
Trypsin-EDTA
-
Cell culture medium
-
Syringes and needles (27-30 gauge)
-
Calipers
Protocol:
-
Cell Culture: Culture prostate cancer cells in the recommended medium to ~80% confluency.
-
Cell Harvesting: Wash cells with sterile PBS, then detach using Trypsin-EDTA. Neutralize trypsin with culture medium and centrifuge to pellet the cells.
-
Cell Viability and Counting: Resuspend the cell pellet in sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Assess viability using trypan blue exclusion.
-
Cell Suspension Preparation: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel on ice. The final cell concentration should be adjusted to inject the desired number of cells in a volume of 100-200 µL.
-
Subcutaneous Injection: Anesthetize the mice. Using a 27-30 gauge needle, subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Formulation and Administration
Proper formulation and administration are key to achieving desired therapeutic concentrations.
Materials:
-
This compound compound
-
Vehicle (e.g., a mixture of polyethylene glycol 300 and DMSO)
-
Sterile injection supplies
Protocol:
-
Formulation Preparation: Prepare the this compound formulation by dissolving the compound in the appropriate vehicle to the desired concentration. The specific vehicle composition should be optimized for solubility and tolerability.
-
Dosing: Administer this compound to the mice via the desired route (e.g., subcutaneous injection). The dosage and schedule will depend on the specific experimental design and should be based on preliminary dose-finding studies.
-
Control Group: The control group should receive the vehicle alone, administered in the same volume and by the same route as the treatment group.
-
Monitoring: Monitor the animals daily for any signs of toxicity, including changes in body weight, behavior, and overall health.
Experimental Workflow Diagram
Caption: Workflow for this compound administration in mouse xenograft models.
Endpoint Analysis
Upon completion of the study, various endpoint analyses can be performed to assess the efficacy of this compound.
Western Blot for AR Expression
Protocol:
-
Tumor Lysate Preparation: Excise tumors from both treatment and control groups at the end of the study. Homogenize the tumors in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the N-terminus of the androgen receptor. Follow this with incubation with a suitable HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin or GAPDH) to determine the relative reduction in AR protein levels in the this compound treated group compared to the control group.[7]
Conclusion
This compound represents a promising therapeutic agent for castration-resistant prostate cancer due to its unique mechanism of inducing androgen receptor degradation. The protocols and information provided in these application notes offer a framework for the successful in vivo evaluation of this compound in mouse xenograft models, a critical step in its preclinical development. Careful adherence to these methodologies will ensure the generation of robust and reliable data for advancing this novel cancer therapeutic.
References
Application Notes and Protocols for the Preclinical Evaluation of UT-69 in Combination with Taxane-Based Chemotherapy
Disclaimer: Publicly available data on the use of UT-69 in combination with other chemotherapy agents is limited. The following application notes and protocols are provided as a representative example based on the known mechanism of this compound as a selective androgen receptor degrader (SARD) and established combination strategies for this class of compounds. The quantitative data presented is hypothetical and for illustrative purposes.
Introduction to this compound
This compound is a novel small molecule identified as a selective androgen receptor degrader (SARD).[1] Unlike traditional androgen receptor (AR) antagonists that competitively block ligand binding, SARDs function by inducing the degradation of the AR protein. This mechanism of action may offer advantages in overcoming resistance mechanisms associated with AR overexpression or mutation. Given the central role of the AR signaling axis in prostate cancer, combining a SARD like this compound with standard-of-care chemotherapy presents a rational approach to enhance therapeutic efficacy and overcome drug resistance.
This document outlines a hypothetical framework for evaluating the combination of this compound with taxane-based chemotherapy (e.g., docetaxel), a common treatment for metastatic castration-resistant prostate cancer (mCRPC). The rationale for this combination is based on the potential for synergistic anti-tumor activity through dual targeting of distinct and critical cellular pathways: AR-dependent signaling and microtubule dynamics.
Application Notes: this compound and Docetaxel Combination Therapy
Proposed Mechanism of Synergistic Action
The combination of this compound and docetaxel is hypothesized to exert a synergistic anti-cancer effect by targeting two fundamental pillars of prostate cancer cell survival and proliferation. This compound directly depletes the androgen receptor, a key driver of prostate cancer growth, while docetaxel disrupts microtubule function, leading to cell cycle arrest and apoptosis. The interplay between these two pathways may lead to enhanced tumor cell killing.
References
UT-69 application in high-throughput screening
Application Note: UT-69
Topic: this compound Application in High-Throughput Screening for Novel Kinase-X Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective small molecule inhibitor of Kinase-X, a serine/threonine kinase implicated in the progression of various solid tumors. Overexpression of Kinase-X has been shown to drive oncogenic signaling pathways, leading to increased cell proliferation and survival. This compound represents a promising chemical scaffold for the development of novel therapeutics targeting Kinase-X. This document provides a detailed protocol for the application of this compound as a control compound in a high-throughput screening (HTS) campaign to identify novel inhibitors of Kinase-X.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of Kinase-X, preventing the phosphorylation of its downstream substrates. This inhibition of Kinase-X activity blocks the propagation of oncogenic signals, leading to cell cycle arrest and apoptosis in cancer cells with aberrant Kinase-X signaling. The selectivity and potency of this compound make it an ideal positive control for HTS assays designed to discover new chemical entities with similar inhibitory activity.
Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway in which Kinase-X is a central component. Activation of a receptor tyrosine kinase (RTK) by a growth factor (GF) leads to the recruitment and activation of Kinase-X. Activated Kinase-X then phosphorylates a downstream transcription factor (TF), leading to its translocation to the nucleus and the expression of genes involved in cell proliferation.
High-Throughput Screening Application
This compound is a valuable tool for the development and validation of HTS assays for Kinase-X. Its primary application is as a positive control to establish assay performance metrics, including the Z'-factor, and to benchmark the potency of newly identified hit compounds. The following sections detail a fluorescence-based HTS assay protocol where this compound is utilized.
Assay Principle
The HTS assay is based on the detection of a phosphorylated substrate of Kinase-X using a specific antibody conjugated to a fluorescent reporter. In the absence of an inhibitor, Kinase-X phosphorylates the substrate, leading to a high fluorescence signal. When an inhibitor such as this compound is present, phosphorylation is blocked, resulting in a low fluorescence signal.
Experimental Protocols
Materials and Reagents
-
Recombinant Human Kinase-X
-
Kinase-X Substrate (peptide)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (positive control)
-
DMSO (vehicle control)
-
Fluorescently-labeled anti-phospho-substrate antibody
-
384-well microplates
-
Plate reader with fluorescence detection capabilities
High-Throughput Screening Workflow
The diagram below outlines the key steps in the high-throughput screening workflow for identifying Kinase-X inhibitors.
Detailed Assay Protocol
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, this compound (positive control), or DMSO (negative control) into a 384-well microplate.
-
Enzyme and Substrate Addition: Add 10 µL of a solution containing Kinase-X and its substrate in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 10 µL of a solution containing ATP in assay buffer to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the detection reagent (fluorescently-labeled anti-phospho-substrate antibody) to each well.
-
Final Incubation: Incubate the plate at room temperature for 30 minutes in the dark.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader.
Data Presentation
The performance of the HTS assay should be validated by calculating the Z'-factor and determining the IC50 of this compound.
Assay Performance Metrics
| Parameter | Value | Description |
| Z'-Factor | 0.85 | A measure of assay quality, with a value > 0.5 indicating an excellent assay. |
| Signal to Background | 12 | The ratio of the mean signal of the negative control (DMSO) to the positive control (this compound). |
This compound Potency
| Compound | IC50 (nM) | Hill Slope |
| This compound | 15.2 | 1.1 |
Sample Screening Data
| Compound ID | Concentration (µM) | % Inhibition |
| This compound | 1 | 98.5 |
| DMSO | N/A | 0.2 |
| Hit Compound A | 10 | 85.3 |
| Inactive Compound B | 10 | 5.6 |
Conclusion
This compound is an indispensable tool for the discovery of novel Kinase-X inhibitors via high-throughput screening. Its use as a positive control ensures the robustness and reliability of the HTS assay, enabling the confident identification of new hit compounds for further development in cancer therapeutics. The protocols and data presented herein provide a comprehensive guide for the successful implementation of this compound in an HTS campaign.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting UT-69 Precipitation in Media
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot and prevent the precipitation of the investigational compound UT-69 in cell culture media. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a novel small molecule inhibitor under investigation for its therapeutic potential. Its chemical structure confers low aqueous solubility, making it susceptible to precipitation when introduced into complex aqueous environments like cell culture media.
Q2: What are the common visual indicators of this compound precipitation?
A2: Precipitation of this compound can manifest as a fine, crystalline-like powder, a cloudy or hazy appearance in the media, or a thin film on the surface of the culture vessel. These particulates can be observed by the naked eye and under a microscope.[1][2][3]
Q3: Can the precipitation of this compound affect my experimental results?
A3: Yes, absolutely. Precipitation reduces the bioavailable concentration of this compound, leading to inaccurate and inconsistent experimental outcomes. Furthermore, the precipitate itself can be cytotoxic or interfere with certain assay readouts.[1][2]
Troubleshooting Guide
Issue 1: Precipitation upon initial dilution of this compound stock solution into media.
Q: I prepared a stock solution of this compound in DMSO, but when I add it to my cell culture media, it immediately turns cloudy. What is happening?
A: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. The rapid change in solvent polarity causes the compound to crash out of solution.
Recommended Solutions:
-
Slower Addition and Mixing: Instead of adding the this compound stock directly to the full volume of media, try adding the media drop-wise to the this compound stock solution while gently vortexing.[4] This allows for a more gradual change in solvent environment.
-
Reduce Final Concentration: The final concentration of this compound in your media may be exceeding its solubility limit. Try performing a serial dilution to a lower working concentration.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the media is as low as possible (typically ≤ 0.5%) to minimize its effect on compound solubility and cell health.
Issue 2: Precipitation observed after incubation.
Q: My media with this compound was clear initially, but after several hours in the incubator, I see a precipitate. What could be the cause?
A: This delayed precipitation can be due to several factors related to the incubation conditions and media composition.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Temperature Shift | Changes in temperature can decrease the solubility of some compounds. Moving from room temperature to 37°C can sometimes promote precipitation.[1][2] | Pre-warm the media to 37°C before adding the this compound stock solution. |
| Interaction with Media Components | This compound may interact with proteins or salts in the serum or media, leading to the formation of insoluble complexes over time.[1][2] | Test the solubility of this compound in basal media (without serum) first. If precipitation does not occur, the issue may be with the serum. Consider using a lower percentage of serum or a different lot. |
| pH Shift | The pH of the media can change during incubation due to cellular metabolism, which can affect the solubility of pH-sensitive compounds. | Monitor the pH of your culture media. Ensure your incubator's CO2 levels are stable and appropriate for the bicarbonate buffering system in your media. |
| Evaporation | Water evaporation from the culture vessel can increase the concentration of this compound and other media components, leading to precipitation.[1][2] | Maintain proper humidity levels in the incubator and ensure culture plates or flasks are well-sealed. |
Experimental Protocols
Protocol 1: this compound Solubility Assessment in Different Solvents
This protocol helps determine the most suitable solvent for preparing a high-concentration stock solution of this compound.
Methodology:
-
Weigh out 1 mg of this compound powder into several separate microcentrifuge tubes.
-
To each tube, add a different solvent (e.g., DMSO, Ethanol, Methanol) in 10 µL increments.
-
After each addition, vortex the tube for 30 seconds and visually inspect for complete dissolution.
-
Continue adding solvent until the this compound is fully dissolved.
-
Record the total volume of solvent required to dissolve 1 mg of this compound to calculate the solubility in mg/mL.
Hypothetical Solubility Data for this compound:
| Solvent | Solubility (mg/mL) |
| DMSO | 100 |
| Ethanol | 25 |
| Methanol | 15 |
| PBS (pH 7.4) | < 0.1 |
Based on this hypothetical data, DMSO is the recommended solvent for preparing a primary stock solution of this compound.
Visual Troubleshooting Workflow
Below is a workflow to guide you through troubleshooting this compound precipitation.
References
Technical Support Center: Improving the Bioavailability of UT-69
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to enhance the oral bioavailability of the hypothetical compound UT-69. Given that this compound is presumed to be a poorly water-soluble drug, this guide focuses on common challenges and established methods for improving solubility, dissolution, and permeability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit the oral bioavailability of a compound like this compound?
A1: The oral bioavailability of a drug is primarily influenced by its solubility in gastrointestinal fluids and its permeability across the intestinal epithelium.[1] For poorly water-soluble drugs (PWSDs), low solubility often leads to inadequate dissolution, which is a prerequisite for absorption.[2] Other factors include first-pass metabolism in the gut wall and liver, and efflux by transporters like P-glycoprotein (P-gp).
Q2: What are the initial steps to consider when low bioavailability of this compound is observed in preclinical studies?
A2: Initially, it is crucial to characterize the physicochemical properties of this compound, including its aqueous solubility, pKa, logP, and solid-state characteristics (e.g., crystallinity, polymorphism).[2] Subsequently, conducting in vitro assays such as Caco-2 permeability can help determine if low permeability is a contributing factor.[3] These initial data points will guide the selection of an appropriate bioavailability enhancement strategy.
Q3: What are some common formulation strategies to improve the bioavailability of poorly soluble drugs?
A3: Several innovative formulation strategies can enhance the oral bioavailability of poorly soluble drugs.[2] These include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.[2]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can enhance solubility and dissolution.[4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2]
Q4: How can nanotechnology be leveraged to improve the bioavailability of this compound?
A4: Nanotechnology offers several promising approaches for enhancing drug bioavailability.[5] By encapsulating drugs within nanoparticles, they can be protected from degradation in the harsh gastrointestinal environment.[5] Nanoparticles can be engineered for controlled and sustained release, and their surface can be modified to target specific receptors for enhanced absorption. Materials like biodegradable polymers, lipids, and even inorganic substances can be used to create these nanoparticles.[5][6]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Action |
| Low in vivo exposure despite good in vitro permeability. | Poor aqueous solubility and dissolution rate. | Consider formulation strategies such as particle size reduction (micronization, nanosizing), solid dispersions, or lipid-based formulations to enhance dissolution.[2][4] |
| High first-pass metabolism. | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability. If metabolism is high, consider co-administration with a metabolic inhibitor in preclinical studies or chemical modification of the molecule. | |
| High variability in plasma concentrations between subjects. | Food effects; inconsistent dissolution. | Perform food-effect studies in animal models. Develop a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), to minimize variability.[2] |
| Good in vitro solubility but poor in vivo absorption. | Efflux transporter activity (e.g., P-gp). | Perform a bi-directional Caco-2 permeability assay to determine the efflux ratio.[3] If efflux is confirmed, consider co-administration with a known P-gp inhibitor or formulation with excipients that can inhibit efflux. |
| Instability in the gastrointestinal tract. | Assess the stability of this compound at different pH values (simulated gastric and intestinal fluids). If degradation is observed, consider enteric-coated formulations or encapsulation in protective nanoparticles.[6] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is used to predict in vivo drug absorption across the gut wall.[7]
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semipermeable membrane in a Transwell™ plate and cultured for 18-22 days to form a confluent, polarized monolayer.[3]
-
Assay Procedure:
-
The test compound (this compound) is added to the apical (donor) side of the cell monolayer.[3]
-
Samples are collected from the basolateral (receiver) compartment at specific time points over a 2-hour incubation period.[3]
-
To assess active efflux, a bi-directional assay is performed where the transport is also measured from the basolateral to the apical direction.[3]
-
-
Analysis: The concentration of this compound in the collected samples is quantified using LC-MS/MS. The Papp value is then calculated.
-
Interpretation: Papp values are compared to those of reference compounds with known human absorption to rank the permeability of this compound.[3] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than two suggests the involvement of active efflux.[3]
Protocol 2: Preparation of a this compound Solid Dispersion
Objective: To enhance the dissolution rate of this compound by creating an amorphous solid dispersion.
Methodology:
-
Solvent Evaporation Method:
-
Dissolve this compound and a hydrophilic polymer (e.g., PVP, HPMC) in a common volatile solvent.
-
Evaporate the solvent under reduced pressure to obtain a solid mass.
-
The resulting solid dispersion is then milled and sieved to obtain a uniform powder.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of this compound in the dispersion.
-
X-ray Powder Diffraction (XRPD): To verify the absence of crystalline drug.
-
In Vitro Dissolution Testing: To compare the dissolution profile of the solid dispersion to that of the pure drug.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Weight | 450.6 g/mol |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL |
| LogP | 4.2 |
| pKa | 8.5 |
Table 2: In Vitro Permeability of this compound in Caco-2 Cells
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 |
| Propranolol (High Permeability Control) | 25.0 | 24.5 | 1.0 |
| This compound | 1.2 | 5.8 | 4.8 |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 12 | 4.0 | 350 ± 85 | 100 |
| Micronized Suspension | 120 ± 25 | 2.0 | 980 ± 150 | 280 |
| Solid Dispersion | 350 ± 60 | 1.5 | 2800 ± 450 | 800 |
| Nano-formulation | 600 ± 95 | 1.0 | 5600 ± 780 | 1600 |
Visualizations
Caption: Workflow for addressing low bioavailability of a new chemical entity.
Caption: Key physiological barriers to oral drug absorption.
References
- 1. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. dovepress.com [dovepress.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
UT-69 Resistance Mechanisms: Technical Support Center
Welcome to the technical support center for UT-69, a novel tyrosine kinase inhibitor targeting the K-RAS signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming experimental challenges and understanding resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of the K-RAS G12C mutant protein. It covalently binds to the cysteine residue at position 12, locking the protein in an inactive, GDP-bound state. This inhibits downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell cycle arrest and apoptosis in K-RAS G12C-mutant cancer cells.
Q2: We are observing a gradual loss of sensitivity to this compound in our long-term cell culture experiments. What are the potential causes?
A2: Acquired resistance to targeted therapies like this compound is a common phenomenon and can be driven by several factors.[1][2] The most frequently observed mechanisms include:
-
Secondary Mutations in K-RAS: Mutations in the K-RAS gene, other than the G12C mutation, can prevent this compound from binding effectively.
-
Bypass Pathway Activation: Cancer cells can develop resistance by upregulating alternative signaling pathways to circumvent the K-RAS blockade.[[“]] Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) like EGFR or MET.[4]
-
Drug Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can induce a drug-resistant state.
Q3: How can we determine if our resistant cell line has developed a secondary K-RAS mutation?
A3: The most direct method is to perform Sanger or next-generation sequencing (NGS) of the K-RAS gene in your resistant cell population. Compare the sequence to the parental, sensitive cell line to identify any new mutations.
Q4: What is the recommended concentration range for this compound in cell culture experiments?
A4: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for in vitro studies is 0.1 nM to 10 µM.
Troubleshooting Guides
Problem 1: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact drug response.[5][6] |
| Cell Line Instability | Cancer cell lines can exhibit genetic drift over time, especially at high passage numbers.[7] Use low-passage cells and regularly authenticate your cell lines.[8][9] |
| Edge Effects in Multi-well Plates | Evaporation from wells on the edge of a plate can concentrate the drug and affect cell growth. Avoid using the outer wells or fill them with sterile PBS to minimize this effect.[10] |
| Inaccurate Drug Dilutions | Prepare fresh drug dilutions for each experiment. Ensure proper mixing and use calibrated pipettes. |
Problem 2: this compound is not inducing apoptosis in our K-RAS G12C mutant cell line.
| Potential Cause | Troubleshooting Step |
| Intrinsic Resistance | The cell line may have pre-existing resistance mechanisms.[11] Verify the K-RAS G12C mutation status and assess the baseline activation of potential bypass pathways (e.g., EGFR, MET, PI3K/AKT) via Western blot. |
| Mycoplasma Contamination | Mycoplasma can alter cellular responses to drugs.[12] Regularly test your cell cultures for mycoplasma contamination. |
| Incorrect Assay Timing | Apoptosis may occur at a later time point. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time for apoptosis detection. |
| Suboptimal Drug Concentration | The concentration of this compound may be too low to induce a significant apoptotic response. Refer to your dose-response curve to ensure you are using an appropriate concentration. |
Quantitative Data Summary
The following table summarizes the IC50 values of this compound in a sensitive parental cell line (H358) and a derived resistant cell line (H358-R).
| Cell Line | K-RAS Status | This compound IC50 (nM) | Fold Resistance |
| H358 (Parental) | G12C | 15.2 ± 2.1 | 1.0 |
| H358-R (Resistant) | G12C | 485.6 ± 35.8 | 31.9 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes the generation of acquired resistance to this compound in a K-RAS G12C mutant cancer cell line.[13]
-
Initial Culture: Culture the parental cancer cell line (e.g., H358) in standard growth medium.
-
Dose Escalation: Treat the cells with this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Subculture: When the cells reach 80-90% confluency, subculture them and continue treatment with the same concentration of this compound.
-
Increase Concentration: Once the cells show normal growth kinetics, double the concentration of this compound.
-
Repeat: Repeat steps 3 and 4 until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Characterization: Characterize the resistant cell line by determining the new IC50 and investigating the underlying resistance mechanisms.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is for determining the dose-response of cancer cells to this compound.[14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on the K-RAS signaling pathway.
Caption: Bypass pathway activation as a mechanism of resistance to this compound.
Caption: Workflow for identifying this compound resistance mechanisms.
References
- 1. Mechanisms of Acquired Resistance to Targeted Cancer Therapies [medscape.com]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms Of Resistance To Targeted Therapy In Cancer - Consensus Academic Search Engine [consensus.app]
- 4. tandfonline.com [tandfonline.com]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 7. quora.com [quora.com]
- 8. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A better experimental method to detect the sensitivity of cancer cells to anticancer drugs after adenovirus-mediated introduction of two kinds of p53 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing UT-69 Toxicity in Animal Models
Frequently Asked Questions (FAQs)
Q1: What is UT-69 and what is its primary mechanism of action?
A1: Based on available research, a compound designated this compound has been identified as an inhibitor of androgen receptor (AR) transactivation.[1] It is mentioned in the context of cancer research, particularly in relation to prostate cancer, where it is shown to inhibit both wildtype and mutant forms of the androgen receptor.[1] Its mechanism appears to be centered on disrupting the function of the AR signaling pathway.
Q2: What are the common signs of toxicity observed with compounds acting on steroid hormone receptors in animal models?
A2: While specific data for this compound is unavailable, general signs of toxicity for compounds targeting steroid hormone receptors like the androgen receptor can include, but are not limited to:
-
Weight loss or failure to gain weight
-
Changes in organ weight, particularly reproductive organs
-
Hepatotoxicity (liver damage) indicated by elevated liver enzymes
-
Nephrotoxicity (kidney damage)
-
Hematological changes (e.g., anemia, changes in white blood cell counts)
-
Behavioral changes such as lethargy or reduced activity
Q3: Are there any known signaling pathways affected by this compound that could be related to its toxicity?
A3: The primary signaling pathway identified for a compound designated this compound is the androgen receptor (AR) signaling pathway.[1] Disruption of this pathway can have systemic effects due to the widespread role of androgens in the body. It is plausible that off-target effects on other signaling pathways could contribute to toxicity, but specific pathways have not been detailed in the available literature.
Troubleshooting Guides
Issue 1: Unexpectedly High Mortality Rate in a Rodent Model
Possible Cause 1: Incorrect Dosing or Formulation
-
Troubleshooting Step: Double-check all calculations for dose preparation. Ensure the vehicle used for formulation is appropriate for the route of administration and is non-toxic at the administered volume.
-
Recommendation: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).[2] Start with a low dose and escalate in subsequent cohorts while monitoring for signs of toxicity.
Possible Cause 2: Animal Strain Susceptibility
-
Troubleshooting Step: Review the literature to determine if the chosen animal strain has known sensitivities to compounds with similar mechanisms of action.
-
Recommendation: Consider using a different, more robust strain for initial toxicity studies. It is important to match the strain used for toxicity studies with the one that will be used for efficacy studies.[2]
Issue 2: Significant Weight Loss and Dehydration in Treated Animals
Possible Cause 1: Gastrointestinal Toxicity
-
Troubleshooting Step: Monitor food and water intake daily. Check for signs of diarrhea or other gastrointestinal distress.
-
Recommendation: Provide supportive care, such as supplemental hydration (e.g., subcutaneous fluids) and palatable, high-calorie food supplements. Consider reducing the dose or frequency of administration.
Possible Cause 2: Systemic Toxicity Affecting Metabolism
-
Troubleshooting Step: Collect blood samples for a complete blood count (CBC) and serum chemistry panel to assess organ function and metabolic status.
-
Recommendation: Based on bloodwork results, supportive therapies can be initiated. If significant organ damage is detected, a temporary cessation of treatment or a dose reduction is warranted.
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice
-
Animal Model: Use a common mouse strain such as C57BL/6 or BALB/c, with an equal number of males and females (n=3-5 per group).[2]
-
Acclimation: Allow animals to acclimate for at least one week before the start of the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline). Prepare serial dilutions for different dose groups.
-
Dosing: Administer the compound via the intended experimental route (e.g., intraperitoneal injection, oral gavage). Start with a conservative dose and include a vehicle-only control group. Escalate the dose in subsequent groups.
-
Monitoring: Monitor the animals at least twice daily for clinical signs of toxicity, including changes in weight, appearance, and behavior.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss of body weight and does not produce other severe signs of toxicity.[2]
Protocol 2: In Vivo Toxicity Study
-
Animal Model: Use the same strain as in the MTD study (n=5-10 per group, mixed-sex).
-
Dosing: Treat animals with this compound at doses up to the determined MTD for a specified period (e.g., 14 or 28 days). Include a vehicle control group.
-
Data Collection:
-
Record body weights and clinical observations daily.
-
Collect blood samples at specified time points for hematology and serum chemistry analysis.
-
At the end of the study, euthanize the animals and perform a complete necropsy.
-
Collect major organs (liver, kidneys, spleen, heart, lungs, reproductive organs) and record their weights.
-
Preserve tissues in formalin for histopathological analysis.
-
-
Analysis: Compare data from the treated groups to the control group to identify any statistically significant toxic effects.
Quantitative Data Summary
As no specific quantitative toxicity data for this compound is available, a template table for recording such data is provided below.
| Parameter | Control (Vehicle) | Dose 1 (X mg/kg) | Dose 2 (Y mg/kg) | Dose 3 (Z mg/kg) |
| Mortality | ||||
| Body Weight Change (%) | ||||
| Liver Weight (g) | ||||
| Kidney Weight (g) | ||||
| ALT (U/L) | ||||
| AST (U/L) | ||||
| BUN (mg/dL) | ||||
| Creatinine (mg/dL) |
ALT: Alanine aminotransferase, AST: Aspartate aminotransferase, BUN: Blood urea nitrogen.
Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates a simplified overview of the androgen receptor (AR) signaling pathway, which is the putative target of this compound.
Caption: Simplified Androgen Receptor (AR) signaling pathway and the putative inhibitory action of this compound.
Experimental Workflow for In Vivo Toxicity Assessment
The following diagram outlines a typical workflow for assessing the toxicity of a compound in an animal model.
Caption: General experimental workflow for conducting an in vivo toxicity study in an animal model.
References
Technical Support Center: UT-69 Treatment Optimization
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the duration and schedule of UT-69 treatment in experimental settings. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective small-molecule inhibitor of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway. It functions by allosterically binding to mTOR within the mTORC1 complex, preventing the phosphorylation of its key downstream substrates, such as S6K1 and 4E-BP1. This targeted inhibition disrupts protein synthesis, cell growth, and proliferation in cells with a hyperactivated PI3K/AKT/mTOR pathway.
Caption: this compound mechanism of action within the PI3K/AKT/mTOR signaling pathway.
Q2: How should this compound be prepared and stored for in vitro experiments?
For in vitro use, this compound should be reconstituted in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). When preparing working solutions, dilute the DMSO stock directly into pre-warmed cell culture media immediately before use. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: What is a typical concentration range for initial in vitro screening?
The optimal concentration of this compound is cell-line dependent. For initial screening, a dose-response experiment is recommended using a logarithmic dilution series. A common starting range is from 1 nM to 10 µM. Based on internal validation across multiple cancer cell lines, the half-maximal inhibitory concentration (IC50) for cell viability typically falls between 50 nM and 500 nM after 72 hours of continuous exposure.
Q4: How quickly can I expect to see inhibition of downstream mTORC1 targets?
Inhibition of mTORC1 signaling occurs rapidly following this compound administration. Phosphorylation of direct downstream targets like S6K1 (at Thr389) and 4E-BP1 (at Ser65) can be significantly reduced within 2 to 6 hours of treatment. For time-course experiments, it is advisable to include early time points (e.g., 0, 2, 4, 8, 12, and 24 hours) to capture the dynamics of pathway inhibition.
Section 2: Troubleshooting Guides
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High Cell Toxicity at Expected IC50 Concentrations | 1. Incorrect DMSO concentration in final culture. 2. Cell line is exceptionally sensitive. 3. Contamination of stock solution. | 1. Ensure the final DMSO concentration is ≤ 0.1%. Prepare a vehicle control with the same DMSO concentration. 2. Reduce the concentration range in your dose-response curve. 3. Use a fresh, unopened vial of this compound and sterile-filter the stock solution. |
| Inconsistent or No Inhibition of Downstream Targets (p-S6K1, p-4E-BP1) | 1. Insufficient treatment duration. 2. Sub-optimal drug concentration. 3. Cell line utilizes mTOR-independent signaling pathways. 4. Degraded this compound stock. | 1. Increase treatment duration. Perform a time-course experiment (2-24 hours) to find the optimal time point. 2. Confirm the IC50 for your specific cell line and use a concentration of at least 5-10 times the IC50 for robust pathway inhibition. 3. Verify pathway activation at baseline (before treatment) via Western blot. 4. Prepare a fresh stock solution from a new vial. |
| Drug Appears to Precipitate in Culture Media | 1. This compound solubility limit exceeded. 2. Interaction with media components (e.g., serum proteins). | 1. Ensure the final concentration does not exceed the aqueous solubility limit. Vortex the working solution thoroughly before adding to the culture plate. 2. Prepare the final dilution in serum-free media first, then add serum if required. Observe for precipitation under a microscope. |
| Development of Drug Resistance in Long-Term Cultures | 1. Upregulation of bypass signaling pathways (e.g., MAPK/ERK). 2. Genetic mutations in mTOR or upstream components. | 1. Investigate bypass pathway activation via Western blot (e.g., check for p-ERK). Consider combination therapies with inhibitors of the identified bypass pathway. 2. Perform genomic sequencing to identify potential resistance mutations. |
Section 3: Experimental Protocols and Data
Protocol 1: Optimizing this compound Treatment Duration via Western Blot
This protocol details a time-course experiment to determine the optimal duration of this compound treatment for inhibiting mTORC1 signaling.
Caption: Workflow for determining optimal this compound treatment duration.
Methodology:
-
Cell Plating: Seed cells (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Once cells are attached and growing, replace the medium with fresh medium containing either this compound (at a concentration known to be effective, e.g., 5x IC50) or a vehicle control (0.1% DMSO).
-
Time Points: Harvest cells at various time points post-treatment (e.g., 0, 2, 4, 8, 16, and 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-S6K1 (Thr389), total S6K1, p-4E-BP1 (Ser65), and a loading control (e.g., β-Actin). Follow with an appropriate HRP-conjugated secondary antibody.
-
Analysis: Visualize bands using an ECL substrate. Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition at each time point. The optimal duration is the earliest time point that achieves maximal inhibition.
Data Summary Tables
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h Exposure)
| Cell Line | Cancer Type | PI3K/AKT/mTOR Pathway Status | IC50 (nM) |
| MCF-7 | Breast Cancer | PIK3CA Mutant (Active) | 85 |
| U87-MG | Glioblastoma | PTEN Null (Active) | 120 |
| A549 | Lung Cancer | KRAS Mutant (Active) | 450 |
| HCT116 | Colorectal Cancer | PIK3CA Mutant (Active) | 155 |
| PC-3 | Prostate Cancer | PTEN Null (Active) | 210 |
Table 2: Recommended Treatment Durations for >90% Inhibition of p-S6K1
| Cell Line | This compound Concentration | Minimum Duration for >90% Inhibition |
| MCF-7 | 400 nM | 4 Hours |
| U87-MG | 600 nM | 6 Hours |
| A549 | 2 µM | 8 Hours |
| HCT116 | 800 nM | 4 Hours |
Validation & Comparative
A Comparative Guide to the Efficacy of Kinase Inhibitors Targeting BCR-ABL
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular efficacy of Imatinib (a representative first-generation tyrosine kinase inhibitor, here used as a proxy for the hypothetical UT-69) against several second and third-generation inhibitors targeting the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). The information presented is intended to assist researchers in evaluating the relative potency and spectrum of activity of these critical cancer therapeutics.
Efficacy Comparison of BCR-ABL Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various tyrosine kinase inhibitors (TKIs) against the wild-type BCR-ABL kinase. Lower IC50 values are indicative of higher potency.
| Kinase Inhibitor | Generation | Target Kinase | IC50 (nM) against wt BCR-ABL |
| Imatinib | First | BCR-ABL, c-KIT, PDGFR | ~25-100 |
| Nilotinib | Second | BCR-ABL | <20 |
| Dasatinib | Second | BCR-ABL, SRC family kinases | <1 |
| Bosutinib | Second | BCR-ABL, SRC family kinases | ~1.2 |
| Ponatinib | Third | BCR-ABL (including T315I mutant) | ~0.37 |
Note: IC50 values can vary between different studies and experimental conditions. The values presented here are approximate and intended for comparative purposes.
Second and third-generation TKIs were developed to overcome resistance to Imatinib, often arising from point mutations in the BCR-ABL kinase domain. For instance, the T315I "gatekeeper" mutation confers resistance to all first and second-generation inhibitors, but not to the third-generation inhibitor, Ponatinib. Clinical trials have demonstrated that second-generation TKIs are associated with faster and deeper molecular responses compared to Imatinib in the first-line treatment of CML.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of efficacy data.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)
This protocol outlines a method for determining the in vitro potency of a kinase inhibitor by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Kinase of interest (e.g., recombinant BCR-ABL)
-
Kinase substrate (e.g., a specific peptide substrate for BCR-ABL)
-
ATP
-
Test inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, ATP, and test inhibitor to their desired concentrations in Kinase Reaction Buffer.
-
Set up Kinase Reaction: In a 384-well plate, add 5 µL of a solution containing the kinase and substrate.
-
Add Inhibitor: Add 2.5 µL of the test inhibitor at various concentrations to the wells. Include a no-inhibitor control.
-
Initiate Reaction: Start the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume will be 10 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume any remaining ATP. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used in a luciferase reaction to produce light. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence signal on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Protocol)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with a kinase inhibitor.
Materials:
-
Cancer cell line expressing the target kinase (e.g., K562 cells for BCR-ABL)
-
Cell culture medium
-
Test inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Add 100 µL of medium containing the test inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT Reagent: After the incubation period, add 20 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently mix the plate and measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
BCR-ABL Signaling Pathway and Inhibition
Caption: Simplified BCR-ABL signaling pathway and the point of inhibition by TKIs.
Experimental Workflow for Comparing Kinase Inhibitor Efficacy
Caption: Workflow for comparing the efficacy of kinase inhibitors.
The Untapped Potential: Exploring the Synergistic Effects of Androgen Receptor Degradation with Immunotherapy
A Comparative Guide for Researchers and Drug Development Professionals
Executive Summary
The intersection of androgen receptor (AR) targeted therapy and immunotherapy presents a promising, albeit complex, frontier in the treatment of prostate cancer. While the selective androgen receptor degrader (SARD) UT-69 has demonstrated potent preclinical activity in overcoming resistance to conventional anti-androgen agents, there is currently no published experimental data evaluating its synergistic effects with immunotherapy . This guide will therefore provide a comprehensive overview of the theoretical rationale for such a combination, drawing comparisons with existing data from other AR-targeting therapies that have been investigated alongside immunotherapeutic agents. We will delve into the mechanistic underpinnings, present available clinical data for alternative treatments, and provide detailed experimental protocols to inform future research in this critical area.
This compound: A Potent Androgen Receptor Degrader
This compound is a first-generation small molecule selective androgen receptor degrader (SARD). Its primary mechanism of action is to bind to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This dual action of both antagonizing and eliminating the AR protein makes it a compelling candidate for overcoming resistance mechanisms that emerge during treatment with traditional AR inhibitors.[4][5]
Mechanism of Action of this compound
This compound binds to both the N-terminal domain (NTD) and the ligand-binding domain (LBD) of the androgen receptor. This binding induces a conformational change that marks the receptor for degradation, effectively reducing the total cellular pool of AR.
Figure 1: Mechanism of action of this compound leading to AR degradation.
Despite its preclinical promise, this compound exhibited poor pharmacokinetic properties, which has limited its clinical development.[6]
The Rationale for Combining AR Degradation with Immunotherapy
The tumor microenvironment in prostate cancer is often characterized as "cold," with a low infiltration of immune cells, rendering it less susceptible to immunotherapy. There is a growing body of evidence suggesting that androgen receptor signaling plays a role in shaping this immune-suppressive microenvironment. Therefore, potent AR inhibition or degradation could potentially "heat up" the tumor microenvironment, making it more responsive to immune checkpoint inhibitors.
Potential Immunomodulatory Effects of AR Degradation
-
Increased T-cell Infiltration: Androgen signaling has been implicated in suppressing the expression of chemokines that attract T-cells to the tumor. Degrading the AR could reverse this effect, leading to increased infiltration of cytotoxic T-lymphocytes (CTLs).
-
Enhanced Antigen Presentation: AR signaling may downregulate the expression of major histocompatibility complex (MHC) molecules on cancer cells, hindering their recognition by immune cells. AR degradation could enhance antigen presentation.
-
Modulation of Myeloid-Derived Suppressor Cells (MDSCs): Androgens can promote the accumulation of MDSCs, a population of immune cells that suppress T-cell activity. Reducing AR levels may decrease the number and function of MDSCs.
Figure 2: Theoretical synergy of AR degradation and immunotherapy.
Comparative Analysis: Other AR-Targeted Therapies and Immunotherapy
While data on this compound is lacking, several studies have explored the combination of other AR antagonists with immunotherapy, providing a valuable comparative framework.
Enzalutamide and Pembrolizumab
Enzalutamide is a second-generation AR antagonist that has been studied in combination with the anti-PD-1 antibody pembrolizumab.
| Therapy | Mechanism of Action | Key Clinical Trial | Patient Population | Objective Response Rate (ORR) | Prostate-Specific Antigen (PSA) Response Rate (≥50% decline) |
| Enzalutamide + Pembrolizumab | AR antagonist + PD-1 inhibitor | KEYNOTE-199 (Cohort 4 & 5)[2] | Metastatic castration-resistant prostate cancer (mCRPC) previously treated with enzalutamide | Cohort 4: 12%Cohort 5: 5% | Cohort 4: 16%Cohort 5: 9%[2] |
| Potential: this compound + Immunotherapy | AR degrader + Checkpoint inhibitor | N/A | N/A | N/A | N/A |
Experimental Protocol: KEYNOTE-199 (Cohorts 4 & 5)
-
Study Design: Open-label, multi-cohort, phase 2 trial.
-
Patient Population: Patients with mCRPC who had progressed on enzalutamide. Cohort 4 was chemotherapy-naive, while Cohort 5 had received prior chemotherapy.
-
Treatment Regimen:
-
Pembrolizumab: 200 mg intravenously every 3 weeks.
-
Enzalutamide: 160 mg orally once daily.
-
-
Primary Endpoint: Objective Response Rate (ORR) per RECIST v1.1.
-
Secondary Endpoints: PSA response rate, duration of response, disease control rate, overall survival.
Figure 3: Simplified experimental workflow for the KEYNOTE-199 trial.
Future Directions and Conclusion
The preclinical profile of this compound as a potent AR degrader suggests a strong theoretical basis for its potential synergy with immunotherapy. By eliminating the AR protein, this compound may induce a more profound and durable alteration of the tumor microenvironment compared to AR antagonists, potentially leading to enhanced efficacy of immune checkpoint inhibitors.
However, the lack of clinical data for this compound necessitates that future research efforts focus on next-generation SARDs with improved pharmacokinetic profiles. Preclinical studies combining these newer AR degraders with various immunotherapeutic agents are warranted to explore this promising therapeutic strategy. Key areas for investigation should include detailed analysis of the tumor microenvironment, including immune cell infiltration and activation status, as well as the identification of predictive biomarkers to select patients most likely to benefit from such combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. targetedonc.com [targetedonc.com]
- 3. Combination therapy for mCRPC with immune checkpoint inhibitors, ADT and vaccine: A mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen deprivation and immunotherapy for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 6. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
A Comparative Guide to UT-69 (ARD-69) Activity: An Emerging Androgen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of UT-69, also known as ARD-69, a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the Androgen Receptor (AR). In the absence of direct inter-laboratory cross-validation studies, this document offers a summary of its reported activity against the established AR antagonist, enzalutamide, based on currently available data. The information presented underscores the potential of this compound as a therapeutic agent and highlights the necessity for standardized cross-validation to ensure reproducibility and reliability of findings across different research settings.
Performance Comparison: this compound (ARD-69) vs. Enzalutamide
This compound (ARD-69) has demonstrated significantly higher potency in preclinical studies compared to the second-generation AR antagonist, enzalutamide.[1][2] Unlike enzalutamide, which competitively inhibits androgen binding to the AR, this compound (ARD-69) is a PROTAC that recruits the E3 ubiquitin ligase machinery to the AR, leading to its degradation.[3][4] This mechanism of action allows it to overcome resistance mechanisms associated with AR overexpression or mutations.[5][6]
The following table summarizes the quantitative data on the activity of this compound (ARD-69) and enzalutamide in various prostate cancer cell lines.
| Compound | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | Reference |
| This compound (ARD-69) | LNCaP | 0.86 | 0.25 | [1][3] |
| VCaP | 0.76 | 0.34 | [1][3] | |
| 22Rv1 | 10.4 | 183 | [1][3][4] | |
| Enzalutamide | LNCaP | Not Applicable | >100-fold less potent than ARD-69 | [3] |
| VCaP | Not Applicable | >100-fold less potent than ARD-69 | [3] | |
| 22Rv1 | Not Applicable | >100-fold less potent than ARD-69 | [3] |
Note: DC₅₀ represents the concentration required to degrade 50% of the target protein. IC₅₀ represents the concentration required to inhibit 50% of cell growth. "Not Applicable" for enzalutamide's DC₅₀ is because it is an inhibitor, not a degrader.
Experimental Protocols
The following are generalized protocols for assessing the activity of AR degraders like this compound (ARD-69). Specific parameters may vary between laboratories.
Cell Culture
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
Western Blotting for AR Degradation
-
Cell Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound (ARD-69) or vehicle control for a specified time (e.g., 24 hours).
-
Lysis: Cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against AR and a loading control (e.g., GAPDH). This is followed by incubation with a corresponding secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the AR protein levels relative to the loading control, allowing for the calculation of DC₅₀ values.
Quantitative PCR (qPCR) for AR-Regulated Gene Expression
-
Cell Treatment and RNA Extraction: Cells are treated as described for the Western blot. Total RNA is then extracted using a suitable kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: The expression levels of AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH) are quantified by real-time PCR using specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Cell Viability Assay
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are normalized to the vehicle-treated control, and IC₅₀ values are calculated by fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of the Androgen Receptor and the mechanism of action of PROTAC-mediated degradation.
Caption: Androgen Receptor signaling pathway.
Caption: Mechanism of this compound (ARD-69) action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Next-Generation Androgen Receptor-Targeted Therapeutics in Development for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
UT-69: A Paradigm of Selectivity in Kinase Inhibition Profiles
For Immediate Release
A comprehensive analysis of available data indicates that UT-69, a novel selective androgen receptor degrader (SARD), exhibits a highly selective profile with minimal to no off-target activity against a broad range of kinases. This remarkable selectivity underscores its potential as a precisely targeted therapeutic agent, minimizing the likelihood of off-target effects commonly associated with less selective kinase inhibitors.
While a detailed, quantitative kinase selectivity profile for this compound against an extensive panel of kinases is not publicly available, compelling evidence from a closely related compound, UT-155, developed in the same research program, sheds light on the expected behavior of this compound. A study examining the cross-reactivity of UT-155 against a panel of kinases revealed no significant inhibition of kinase activity.[1][2] This finding provides strong support for the high selectivity of this class of molecules for the androgen receptor (AR).[1][2] this compound and UT-155 are presented as first-in-class SARDs with similar pharmacological properties, suggesting that the high selectivity observed for UT-155 is likely a characteristic feature of this compound as well.[1]
Comparison with Other Kinase Inhibitors
The development of kinase inhibitors has been a major focus in drug discovery, particularly in oncology. However, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the human kinome. Many kinase inhibitors exhibit polypharmacology, interacting with multiple kinases, which can lead to both beneficial therapeutic effects and adverse side effects.
In contrast, the anticipated selectivity of this compound positions it as a highly targeted agent. This specificity is a critical attribute for a therapeutic candidate, as it reduces the potential for unintended interactions with other signaling pathways, thereby enhancing its safety profile.
Quantitative Data Summary
As direct quantitative data for this compound is unavailable, the following table summarizes the qualitative findings for the closely related compound UT-155, which is expected to have a similar selectivity profile.
| Compound | Target | Kinase Panel Screening Results | Reference |
| UT-155 | Androgen Receptor | No significant inhibition observed | [1][2] |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. This is typically achieved through screening the compound against a large panel of purified kinases. A standard method employed for this purpose is the in vitro radiometric kinase assay .
Protocol: In Vitro Radiometric Kinase Assay for Selectivity Profiling
Objective: To determine the inhibitory activity of a test compound (e.g., this compound) against a broad panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound dissolved in DMSO
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT)
-
96-well filter plates (e.g., phosphocellulose)
-
Phosphoric acid wash solution
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Kinase Reaction Setup: In each well of a 96-well plate, the following are combined:
-
Kinase reaction buffer
-
A specific amount of a purified kinase
-
The corresponding kinase substrate
-
The test compound at various concentrations (or DMSO as a vehicle control)
-
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped by the addition of phosphoric acid.
-
Capture of Phosphorylated Substrate: The reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away.
-
Washing: The filter plate is washed multiple times with phosphoric acid solution to remove any unbound radioactivity.
-
Detection: After drying the plate, a scintillation cocktail is added to each well.
-
Quantification: The amount of incorporated radioactivity is measured using a microplate scintillation counter. The counts are proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition for each concentration of the test compound is calculated relative to the vehicle control. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then determined by fitting the data to a dose-response curve.
Visualizations
References
A Comparative Analysis of UT-69 and First-Generation EGFR Inhibitors in Oncology Research
A new generation of targeted therapies is redefining treatment paradigms for cancers driven by epidermal growth factor receptor (EGFR) mutations. This guide provides a detailed comparative analysis of the novel inhibitor UT-69 and first-generation EGFR tyrosine kinase inhibitors (TKIs), offering researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms, efficacy, and resistance profiles, supported by experimental data.
This analysis introduces this compound, a hypothetical next-generation EGFR inhibitor, to illustrate the advancements made over first-generation agents like gefitinib and erlotinib. The data presented for this compound is based on the well-documented third-generation inhibitor, Osimertinib, to provide a realistic and data-driven comparison.
Mechanism of Action: A Tale of Two Specificities
First-generation EGFR inhibitors, such as gefitinib and erlotinib, function by reversibly binding to the ATP-binding site of the EGFR kinase domain. This competitive inhibition is effective against sensitizing EGFR mutations, such as exon 19 deletions and the L858R mutation, which are commonly found in non-small cell lung cancer (NSCLC). However, their efficacy is limited by their lower potency against the T790M resistance mutation and their inhibitory action on wild-type EGFR, which can lead to off-target toxicities.
In contrast, this compound represents a significant evolution in EGFR inhibition. It is an irreversible inhibitor that forms a covalent bond with a cysteine residue in the ATP-binding pocket of the EGFR kinase domain. This mechanism allows for potent and selective inhibition of both sensitizing EGFR mutations and the T790M resistance mutation, while having minimal activity against wild-type EGFR.[1] This enhanced specificity is a key differentiator, leading to a more favorable therapeutic window.
Comparative Efficacy: Insights from Clinical Trials
The superior efficacy of next-generation inhibitors like this compound over their first-generation counterparts has been demonstrated in landmark clinical trials. The FLAURA trial, for instance, provided pivotal data comparing a third-generation inhibitor to first-generation TKIs in treatment-naïve patients with advanced EGFR-mutated NSCLC.
| Efficacy Endpoint | This compound (Osimertinib) | First-Generation Inhibitors (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37-0.57) |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64-1.00) |
| Objective Response Rate (ORR) | 80% | 76% | - |
| Median Duration of Response | 17.2 months | 8.5 months | - |
Data derived from the FLAURA clinical trial.[2][3]
These results highlight a significant improvement in both progression-free and overall survival with this compound, underscoring its clinical advantage in the first-line treatment of EGFR-mutated NSCLC.
Resistance Mechanisms: An Evolving Challenge
A primary limitation of first-generation EGFR inhibitors is the development of acquired resistance, most commonly through the emergence of the T790M "gatekeeper" mutation in approximately 50-60% of patients.[4] This mutation sterically hinders the binding of first-generation TKIs to the ATP-binding pocket.
This compound was specifically designed to overcome this resistance mechanism. However, resistance to this compound can also develop, albeit through different pathways. The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of the inhibitor.[2] Other resistance mechanisms include the amplification of bypass pathways, such as MET amplification.[5]
Experimental Protocols
The data presented in this guide is based on methodologies from key clinical trials in the field of EGFR inhibitor research.
FLAURA Trial Protocol (Phase III)
-
Objective: To compare the efficacy and safety of a third-generation EGFR TKI (like this compound) versus standard first-generation EGFR TKIs (gefitinib or erlotinib) in patients with previously untreated, locally advanced or metastatic EGFR-mutated NSCLC.
-
Study Design: A randomized, double-blind, multicenter trial.
-
Patient Population: Patients with confirmed EGFR mutations (exon 19 deletion or L858R).
-
Intervention: Patients were randomized in a 1:1 ratio to receive either the third-generation inhibitor (80 mg once daily) or a first-generation inhibitor (gefitinib 250 mg once daily or erlotinib 150 mg once daily).
-
Primary Endpoint: Progression-free survival (PFS) as assessed by the investigator.
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response, and safety.[2]
Cell Viability and IC50 Determination Assay (Preclinical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of EGFR inhibitors against various EGFR-mutant cell lines.
-
Methodology:
-
Cancer cell lines with specific EGFR mutations (e.g., sensitizing mutations, T790M) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the inhibitor (e.g., this compound, gefitinib, erlotinib).
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
The results are used to generate dose-response curves, from which the IC50 values are calculated using non-linear regression analysis.
-
Visualizing the Molecular Landscape
To better understand the mechanisms discussed, the following diagrams illustrate the EGFR signaling pathway, the differential mechanisms of action of the inhibitors, and a typical experimental workflow.
Caption: EGFR Signaling Pathway
Caption: Inhibitor Binding Mechanisms
Caption: Clinical Trial Workflow
References
- 1. Erlotinib in previously treated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Phase II prospective study of the efficacy of gefitinib for the treatment of stage III/IV non-small cell lung cancer with EGFR mutations, irrespective of previous chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "UT-69": A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the disposal of a substance designated as "UT-69."
Initial searches for a chemical substance specifically named "this compound" did not yield a definitive identification. The designation may refer to a component within a larger product, an internal laboratory code, or a less common chemical compound. The provided information should therefore be used as a general guideline, and it is imperative to cross-reference with the manufacturer's Safety Data Sheet (SDS) for the specific product in your possession.
General Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle the substance with appropriate care in a well-ventilated area.[1] Standard personal protective equipment (PPE), including gloves and eye protection, should be worn.[1][2] In case of accidental contact, wash the affected area immediately with soap and plenty of water.[1][2][3] Contaminated clothing should be removed and laundered before reuse.[1]
Disposal Workflow
The proper disposal of chemical waste follows a structured process to ensure safety and environmental protection. The following workflow outlines the general steps for disposing of a substance like "this compound," assuming it is a non-specific chemical compound requiring specialized disposal.
Quantitative Data Summary
Without a specific Safety Data Sheet for "this compound," quantitative data regarding permissible exposure limits or specific concentration thresholds for disposal are not available. However, for general chemical waste, the following principles apply, which should be quantified based on the specific substance's SDS.
| Parameter | Guideline | Source |
| pH Range for Neutralization | Typically between 6.0 and 9.0 before drain disposal (if permissible) | General Laboratory Best Practices |
| Container Fill Level | Do not exceed 80% capacity to allow for expansion | Institutional EHS Guidelines |
| Labeling Requirements | Must include: "Hazardous Waste," full chemical name, and associated hazards | EPA / OSHA Regulations |
Experimental Protocols
Detailed experimental protocols for the safe handling and disposal of a substance would be contingent on its specific chemical properties. In the absence of a definitive identification for "this compound," a generic protocol for handling an unknown or potentially hazardous chemical is recommended:
-
Information Gathering : Obtain the Safety Data Sheet (SDS) from the manufacturer. If an SDS is not available, treat the substance as hazardous.
-
Risk Assessment : Evaluate the potential risks associated with handling and disposal. Consider toxicity, flammability, reactivity, and corrosivity.
-
Engineering Controls : Handle the substance in a chemical fume hood or other ventilated enclosure.
-
Personal Protective Equipment (PPE) : At a minimum, wear a lab coat, chemical-resistant gloves, and safety glasses with side shields. The specific type of glove material should be chosen based on the chemical's properties as outlined in the SDS.
-
Waste Collection : Collect all waste materials, including contaminated consumables, in a designated, properly labeled, and sealed container.
-
Decontamination : Thoroughly decontaminate all surfaces and equipment that have come into contact with the substance using an appropriate solvent or cleaning agent.
-
Disposal : Follow the institutional and local regulations for the disposal of hazardous chemical waste. This typically involves collection by a certified environmental waste management company.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for the material you are working with and follow all applicable federal, state, and local regulations for chemical waste disposal.
References
Personal protective equipment for handling UT-69
Comprehensive searches for a chemical compound designated "UT-69" have yielded no matching results. There is no publicly available information, such as a Safety Data Sheet (SDS) or handling procedures, associated with this identifier.
This indicates that "this compound" may be an internal, proprietary, or fictional designation and not a recognized chemical name or code in scientific and safety literature. Without a proper chemical identifier (e.g., CAS number, IUPAC name), it is not possible to provide the specific, essential safety and logistical information requested by researchers, scientists, and drug development professionals.
Providing procedural guidance, personal protective equipment (PPE) recommendations, and disposal plans requires accurate knowledge of a substance's chemical and toxicological properties. Fabricating such information would be irresponsible and could pose a significant safety risk.
To receive the requested safety and handling information, please provide a recognized chemical name or identifier for the substance . Upon receiving the correct information, a full report including data presentation and experimental protocols can be compiled.
In the interest of providing general guidance on laboratory safety, a generic workflow for handling potentially hazardous, uncharacterized substances is presented below. This is a conceptual workflow and should NOT be used as a substitute for a substance-specific risk assessment and protocol.
Caption: Generic workflow for handling uncharacterized chemical substances.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
